C1-Specific 18O Enrichment Enables Direct NMR Quantitation of Anomeric Oxygen Exchange Kinetics
D-Glucose-18O-1 enables the direct, continuous monitoring of oxygen exchange at the anomeric carbon by ¹³C NMR, a capability not available with unlabeled glucose or generic ¹⁸O-labeled water (H₂¹⁸O). The ¹⁸O isotope induces an upfield shift in the ¹³C NMR signal of the adjacent carbon, allowing for real-time quantitation of exchange kinetics [1]. In a study using D-[1-¹³C]glucose, the pseudo-first-order rate constant for oxygen exchange at pH 7.0 and 61 °C was determined to be 9.5 × 10⁻⁵ s⁻¹ for both α- and β-anomers [2].
| Evidence Dimension | Rate constant (k) for oxygen exchange at the anomeric carbon |
|---|---|
| Target Compound Data | 9.5 × 10⁻⁵ s⁻¹ (at pH 7.0, 61 °C) |
| Comparator Or Baseline | Unlabeled D-glucose: Not measurable by this method. H₂¹⁸O: Provides bulk incorporation, not position-specific kinetics. |
| Quantified Difference | Unique position-specific kinetic measurement vs. no measurement (unlabeled) or bulk measurement (H₂¹⁸O) |
| Conditions | In vitro; ¹³C NMR spectroscopy; aqueous solution, pH 7.0, 61 °C. |
Why This Matters
This provides procurement justification for studies requiring precise kinetic characterization of enzymes like mutarotase or glucose-6-phosphatase, where anomeric oxygen exchange is the primary experimental variable.
- [1] Risley, J. M., & Van Etten, R. L. (1982). Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy. Biochemistry, 21(25), 6360-6365. View Source
- [2] Risley, J. M., & Van Etten, R. L. (1982). Ibid. (p. 6362). View Source
